4-Bromo-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
4-Bromo-5-chloro-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methoxybenzenesulfonamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form new products.
Common Reagents and Conditions
Substitution Reactions: Often involve the use of nucleophiles or electrophiles under specific conditions.
Oxidation Reactions: May involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions may yield different oxidized or reduced derivatives of the compound.
Scientific Research Applications
4-Bromo-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methoxyaniline
- 2-Chloro-4-methoxy-5-(methoxycarbonyl)phenylboronic acid
Uniqueness
4-Bromo-5-chloro-2-methoxybenzenesulfonamide is unique due to the specific combination of bromine, chlorine, methoxy, and sulfonamide groups attached to the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H7BrClNO3S |
---|---|
Molecular Weight |
300.56 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
UGSOIWQQPGVQEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)Cl)Br |
Origin of Product |
United States |
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